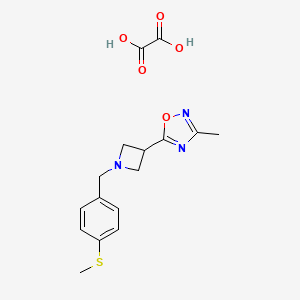

3-Methyl-5-(1-(4-(methylthio)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Beschreibung

Eigenschaften

IUPAC Name |

3-methyl-5-[1-[(4-methylsulfanylphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS.C2H2O4/c1-10-15-14(18-16-10)12-8-17(9-12)7-11-3-5-13(19-2)6-4-11;3-1(4)2(5)6/h3-6,12H,7-9H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUKMCRSWLNJMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)CC3=CC=C(C=C3)SC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(1-(4-(methylthio)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps. One common approach starts with the preparation of the azetidine ring, followed by the introduction of the oxadiazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-5-(1-(4-(methylthio)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Methyl-5-(1-(4-(methylthio)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Methyl-5-(1-(4-(methylthio)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Structural and Functional Differences

- Azetidine vs. Pyrrolidine Rings : The target compound’s azetidine (4-membered) ring introduces greater ring strain compared to pyrrolidine (5-membered) derivatives like (S)-3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole . This strain may affect binding affinity in biological systems due to restricted conformational flexibility.

- Substituent Effects : The 4-(methylthio)benzyl group in the target compound enhances lipophilicity compared to methoxyethyl (in 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride) or trichloromethyl groups. The methylthio group’s sulfur atom may also participate in hydrophobic interactions or hydrogen bonding, influencing target selectivity .

- Salt Forms : The oxalate salt in the target compound likely improves aqueous solubility compared to hydrochloride salts (e.g., ), which is critical for bioavailability.

Research Findings and Implications

- Biological Activity : While direct pharmacological data for the target compound are unavailable, analogs like (S)-3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole have shown activity in neurological targets due to their ability to mimic natural heterocycles . The azetidine ring’s rigidity may confer selectivity for specific enzyme conformations.

- Stability : The oxalate salt form may enhance stability under physiological conditions compared to free-base forms, reducing degradation during storage or administration.

Biologische Aktivität

3-Methyl-5-(1-(4-(methylthio)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate (CAS No. 1396851-51-6) is a compound belonging to the 1,3,4-oxadiazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 428.5 g/mol. The structure features a 1,2,4-oxadiazole ring, which is known for its biological significance.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit broad-spectrum antimicrobial activity. A study highlighted that various derivatives of 1,3,4-oxadiazole demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of oxadiazole derivatives has been extensively studied. In various models, including carrageenan-induced paw edema in rats, compounds similar to this compound exhibited significant reductions in inflammation . Furthermore, analgesic activities were also noted in these studies, indicating a potential for pain relief applications.

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been explored in several studies. Compounds with similar structures have shown effectiveness against various cancer cell lines in vitro. For example, certain derivatives demonstrated non-selective broad-spectrum activity against multiple cancer types in the National Cancer Institute's 60-cell panel assay . The mechanism often involves the induction of apoptosis in cancer cells.

Case Studies

The biological activities of this compound can be attributed to its ability to interact with specific biological targets such as enzymes involved in inflammation and microbial resistance mechanisms. For instance, inhibition of fatty acid biosynthesis enzymes in bacteria has been noted as a critical mechanism for its antimicrobial effects .

Q & A

Q. What are the key synthetic strategies for synthesizing 3-Methyl-5-(1-(4-(methylthio)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate?

- Methodological Answer : The synthesis involves multi-step reactions:

- Oxadiazole Core Formation : Cyclocondensation of carboxylic acid derivatives (e.g., amidoximes) with activated nitriles or esters under reflux conditions (e.g., acetic anhydride, DMF) .

- Azetidine Integration : Azetidin-3-yl groups are introduced via nucleophilic substitution or coupling reactions. For example, azetidine precursors are functionalized with benzyl groups using alkylating agents (e.g., 4-(methylthio)benzyl chloride) under basic conditions (K₂CO₃, DMF, 60°C) .

- Final Salt Formation : The oxalate counterion is introduced by treating the free base with oxalic acid in polar solvents (e.g., ethanol) .

- Critical Parameters : Temperature control (<5°C during exothermic steps), solvent polarity (DMF for coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., azetidine CH₂ at δ 3.5–4.0 ppm, oxadiazole C=O at δ 160–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 363.12 for C₁₈H₂₂N₄O₃S) .

- Infrared (IR) Spectroscopy : Detects functional groups (oxadiazole C=N stretch at ~1600 cm⁻¹, oxalate C=O at ~1700 cm⁻¹) .

- HPLC : Purity >95% assessed using C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the reactivity of this compound?

- Methodological Answer :

- Reactivity Prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature facilitates nucleophilic attacks .

- Reaction Mechanism Elucidation : DFT simulations model intermediates in triflic acid-mediated reactions (e.g., vinyl triflate formation from acetylene derivatives) .

- Solvent Effects : COSMO-RS models predict solvatochromic shifts in UV-Vis spectra, aiding solvent selection for synthetic steps .

Q. What experimental approaches are used to assess the compound's stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC. Oxadiazoles are prone to hydrolysis in acidic conditions (e.g., pH <3) .

- Thermal Stability : Thermogravimetric analysis (TGA) measures decomposition temperatures (e.g., stability up to 150°C for solid-state storage) .

- Light Sensitivity : UV exposure tests (254 nm, 48 hrs) quantify photodegradation products .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Cross-validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods to rule out false positives .

- Purity Verification : Re-test compounds with confirmed >99% purity (via HPLC) to exclude impurities as confounding factors .

- Standardized Protocols : Adopt CLSI guidelines for in vitro assays (e.g., fixed inoculum size, incubation time) to ensure reproducibility .

Q. What strategies optimize the compound's pharmacokinetic properties through structural modifications?

- Methodological Answer :

- Lipophilicity Tuning : Introduce methyl/fluoro groups (e.g., 4-methylthio vs. 4-fluorobenzyl) to modulate logP values. Methylthio groups enhance membrane permeability but may reduce solubility .

- Metabolic Stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) to resist hepatic CYP450 degradation .

- In Vitro ADME Profiling : Use Caco-2 cell monolayers for permeability assays and microsomal stability tests (human liver microsomes, NADPH cofactor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.